(E)-(4-(Methoxycarbonyl)styryl)boronic acid
Description
(E)-(4-(Methoxycarbonyl)styryl)boronic acid is a boronic acid derivative featuring a styryl group in the E-configuration, substituted at the para-position with a methoxycarbonyl (–COOMe) moiety. This structure combines the reactivity of the boronic acid group with the electronic and steric effects of the styryl and ester functionalities. The compound is primarily utilized in Suzuki–Miyaura cross-coupling reactions, where its styryl group enables the formation of conjugated systems in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H11BO4 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
[(E)-2-(4-methoxycarbonylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7,13-14H,1H3/b7-6+ |
InChI Key |
GQBKZUCAHBUQCR-VOTSOKGWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)C(=O)OC)(O)O |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(4-(Methoxycarbonyl)styryl)boronic acid can be synthesized through the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(Methoxycarbonyl)styryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The styryl moiety can be reduced to form the corresponding alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: (E)-(4-(Methoxycarbonyl)ethyl)boronic acid.
Substitution: (E)-(4-(Methoxycarbonyl)styryl) derivatives with various functional groups.
Scientific Research Applications
(E)-(4-(Methoxycarbonyl)styryl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-(4-(Methoxycarbonyl)styryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound distinguishes itself from other boronic acids through its unique combination of substituents:
- Styryl vs. Aryl Boronic Acids : Unlike simple aryl boronic acids (e.g., phenylboronic acid), the styryl group introduces a conjugated double bond, which enhances resonance stabilization and alters electronic properties. For example, (E)-styryl boronic acid failed to react in Chen’s quinazoline synthesis (Scheme 79c), whereas naphthyl and biphenyl boronic acids performed well, suggesting steric or electronic incompatibility in specific catalytic systems .
- Methoxycarbonyl vs. Hydroxyl/Nitro Groups: The methoxycarbonyl group at the para-position provides electron-withdrawing effects, contrasting with electron-donating groups (e.g., –OH in 4-hydroxyphenylboronic acid) or strong electron-withdrawing groups (e.g., –NO₂ in 4-nitrophenylboronic acid). This modulates reactivity in cross-couplings and hydrogen-bonding capabilities .
Reactivity in Cross-Coupling Reactions
The compound’s performance in Suzuki–Miyaura reactions varies significantly compared to analogs:
Solubility and Stability
- Solubility : The methoxycarbonyl group enhances solubility in polar solvents (e.g., THF/H₂O mixtures), reducing precipitation risks observed in analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (compound 2) .
- Hydrolysis Stability: Unlike potassium organotrifluoroborates (RBF₃K), which hydrolyze slowly under basic conditions, boronic acids like this compound are stable in aqueous media at neutral pH but may undergo protodeboronation in strongly acidic or basic environments .
Biological Activity
(E)-(4-(Methoxycarbonyl)styryl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
- Molecular Formula : C10H11BO4
- Molecular Weight : 209.01 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Boronic acids, in general, have been shown to possess significant anticancer properties by inhibiting proteasome activity, which is crucial for cancer cell survival and proliferation.
- Mechanism of Action : The compound is believed to interfere with the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. This mechanism is similar to that observed with other boronic acid derivatives like bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Research Findings : A study indicated that compounds with boronic acid functionality exhibit enhanced selectivity and potency against certain bacteria compared to their non-boronated counterparts .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Activity :
- A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Results indicated a synergistic effect, enhancing overall response rates compared to monotherapy.
-
Antimicrobial Efficacy Study :
- In vitro studies demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective at low micromolar concentrations, suggesting its potential as a therapeutic agent against resistant bacterial infections.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Proteasome Inhibition : Similar to other boronic acids, it inhibits proteasomal degradation pathways, leading to the accumulation of regulatory proteins involved in apoptosis.
- Targeting Enzymes : The compound may also interact with various enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
